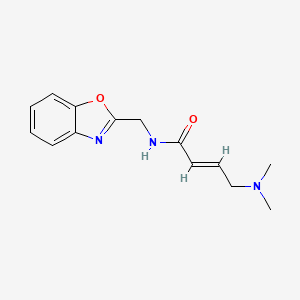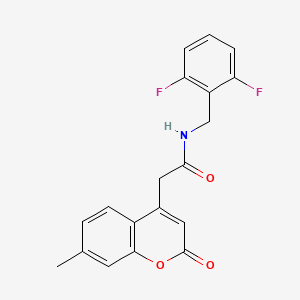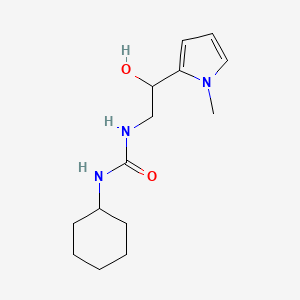![molecular formula C25H24N4O6S B2580141 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-40-0](/img/no-structure.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H24N4O6S and its molecular weight is 508.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Routes : A study by Marsham et al. (1989) detailed the synthesis of various N10-propargylquinazoline antifolates, including compounds with structures similar to the queried chemical. They explored different substituents at the C2 position, which significantly influenced the compounds' solubility and potency as potential antitumor agents (Marsham et al., 1989).
Chemical Properties and Reactions : Research by Saitoh et al. (2001) on related tetrahydroisoquinoline compounds demonstrated the effect of boron trifluoride diethyl etherate on cyclization reactions. This study provided insights into the chemical behavior and potential modifications of similar quinazoline derivatives (Saitoh et al., 2001).
Biological and Pharmacological Screening
Diuretic and Antihypertensive Properties : A study by Rahman et al. (2014) synthesized and evaluated a series of quinazoline derivatives for their diuretic and antihypertensive activities. This research is relevant for understanding the potential pharmacological applications of similar quinazoline compounds (Rahman et al., 2014).
Potential as HDAC Inhibitors : Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating their potential as potent histone deacetylase (HDAC) inhibitors. These compounds showed cytotoxicity to prostate cancer cells, suggesting the relevance of similar quinazoline derivatives in cancer research (Liu et al., 2015).
Miscellaneous Applications
- Photostable Fluorescent Labels : Boyarskiy et al. (2008) synthesized water-soluble fluorescent dyes from compounds including 1,2,3,4-tetrahydroquinoline. These dyes were used as amino reactive fluorescent labels for biological microscopy, indicating the potential use of quinazoline derivatives in imaging and labeling applications (Boyarskiy et al., 2008).
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide are Carbonic anhydrase 1 and Carbonic anhydrase 2 . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the reaction of 4-methoxybenzaldehyde, 2-nitrobenzaldehyde, ethyl acetoacetate, and sulfanilamide to form the intermediate compound, which is then reacted with ammonium acetate and acetic anhydride to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "sulfanilamide", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of piperidine to form 3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-5-nitrobenzaldehyde using sodium dithionite.", "Step 3: Reaction of 2-amino-5-nitrobenzaldehyde with sulfanilamide in the presence of acetic acid to form N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboximide intermediate.", "Step 4: Cyclization of the intermediate with ammonium acetate and acetic anhydride to yield the final product, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS RN |
892275-40-0 |
Molecular Formula |
C25H24N4O6S |
Molecular Weight |
508.55 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H24N4O6S/c1-35-19-7-2-17(3-8-19)15-29-24(31)21-11-6-18(14-22(21)28-25(29)32)23(30)27-13-12-16-4-9-20(10-5-16)36(26,33)34/h2-11,14H,12-13,15H2,1H3,(H,27,30)(H,28,32)(H2,26,33,34) |
InChI Key |
WRQDPXOHSTZOBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2580070.png)

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)
![5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580077.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)

![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)